4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride
Description
Properties
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.2ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;;/h2-4,6-8H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONBRFSMFXRESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes.
Attachment of the Triazole Ring to the Benzaldehyde: This step involves the reaction of the triazole ring with 4-methoxybenzaldehyde under specific conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
Reduction: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Numerous studies have reported that triazole derivatives exhibit antimicrobial activities against a range of pathogens. For instance, compounds containing triazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways essential for bacterial survival .
2. Antifungal Activity
Triazoles are well-known antifungal agents. The incorporation of a triazole moiety into benzaldehyde derivatives has been linked to enhanced antifungal properties. For example, some studies suggest that the structural features of triazole-containing compounds contribute to their effectiveness against fungal infections by inhibiting ergosterol biosynthesis .
3. Anticancer Potential
Research indicates that 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through multiple pathways .
Case Studies
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and aldehyde functionality may also contribute to its biological activity by forming reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Structural Features
- Target Compound vs. The dihydrochloride salt further improves solubility for pharmaceutical applications .
- Fluconazole Comparison : Fluconazole’s bis-triazolylmethyl and difluorophenyl groups confer antifungal activity by targeting fungal cytochrome P450 enzymes. The target compound lacks fluorine and a second triazole moiety, suggesting divergent biological roles .
- Indole Derivative: The indole backbone and dimethylaminoethyl group in ’s compound introduce basicity and lipophilicity, likely directing it toward central nervous system (CNS) applications, unlike the target compound’s aldehyde-driven reactivity .
Research Findings and Implications
- Solubility Advantage : The dihydrochloride salt of the target compound likely surpasses neutral analogs (e.g., ’s benzaldehyde derivative) in aqueous solubility, critical for drug formulation .
- Synthetic Flexibility : The target compound’s aldehyde group offers modularity for condensation reactions, a feature absent in saturated analogs like the indole derivative .
Biological Activity
4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole moiety is significant as triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives to form the triazole ring via cyclization reactions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives demonstrated potent inhibition against xanthine oxidase with IC50 values significantly lower than that of allopurinol, a standard medication for hyperuricemia . This suggests that 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride may possess similar or enhanced antimicrobial properties.
Anticancer Potential
The anticancer activity of triazole derivatives has been well-documented. A study demonstrated that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of DNA synthesis and cell cycle arrest .
Inhibition Mechanisms
The biological activity of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride can be attributed to its ability to interact with specific enzymes and receptors in microbial and cancerous cells. For example:
- Xanthine Oxidase Inhibition : The compound may inhibit xanthine oxidase by binding to its active site, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid .
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA structures or inhibit topoisomerases, leading to disrupted DNA replication and transcription processes in cancer cells .
Case Studies
Several studies have explored the biological effects of similar triazole compounds:
- Xanthine Oxidase Inhibition : A derivative with an anthraquinone moiety showed IC50 values of 0.6μM and 0.8μM against xanthine oxidase, indicating strong inhibitory activity .
- Antibacterial Activity : Research on nitroimidazole hybrids revealed substantial antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potentially broad spectrum of activity for related triazole compounds .
- Cytotoxicity in Cancer Cells : Triazole derivatives have been tested against various cancer cell lines with promising results in terms of reducing cell viability and inducing apoptosis .
Q & A
Q. Can this compound synergize with existing antifungals to overcome resistance?
- Methodological Answer : Perform checkerboard assays with amphotericin B or caspofungin. Calculate fractional inhibitory concentration (FIC) indices:
- FIC ≤ 0.5: Synergy
- 0.5 < FIC ≤ 4: Additivity/Indifference
- FIC > 4: Antagonism
Triazole combinations may disrupt efflux pumps (e.g., CDR1 in C. albicans) or biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
